molecular formula C18H20N2O2 B6895997 6-methyl-N-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-4-oxo-1H-pyridine-3-carboxamide

6-methyl-N-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-4-oxo-1H-pyridine-3-carboxamide

Cat. No.: B6895997
M. Wt: 296.4 g/mol
InChI Key: QXUWBYSPLYBXHF-UHFFFAOYSA-N
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Description

6-methyl-N-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-4-oxo-1H-pyridine-3-carboxamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-N-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-4-oxo-1H-pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Attachment of the Naphthalene Moiety: The naphthalene derivative is synthesized separately and then coupled with the pyridine ring using a cross-coupling reaction, such as Suzuki or Heck coupling.

    Introduction of the Amide Group: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, potentially converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyridine or naphthalene rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under different chemical conditions.

Biology:

  • Potential applications in the development of new pharmaceuticals due to its unique structure.
  • Investigated for its biological activity, including potential anti-inflammatory or anticancer properties.

Medicine:

  • Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
  • May serve as a lead compound for the synthesis of analogs with improved therapeutic properties.

Industry:

  • Utilized in the development of new materials, such as polymers or advanced composites.
  • Potential use in the production of specialty chemicals or intermediates.

Mechanism of Action

The mechanism by which 6-methyl-N-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-4-oxo-1H-pyridine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.

Properties

IUPAC Name

6-methyl-N-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-4-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-9-16(21)15(11-19-12)17(22)20-18(2)8-7-13-5-3-4-6-14(13)10-18/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUWBYSPLYBXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC2(CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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